molecular formula C16H13FN2O B12844924 2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol CAS No. 26859-72-3

2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol

Cat. No.: B12844924
CAS No.: 26859-72-3
M. Wt: 268.28 g/mol
InChI Key: FVOUPQLWOHOBOF-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol is a tricyclic compound characterized by an imidazo-isoindole core substituted with a para-fluorophenyl group at the 5-position. This scaffold is structurally related to mazindol (5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol), a well-studied anorectic agent .

Properties

CAS No.

26859-72-3

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2

InChI Key

FVOUPQLWOHOBOF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

  • The key step in the synthesis is the cyclization of precursors bearing both imidazole and isoindole functionalities.
  • For example, reacting 4-fluorobenzaldehyde with an imidazole derivative under acidic or catalytic conditions promotes condensation, followed by intramolecular cyclization to yield the imidazoisoindole core.
  • Control of reaction parameters such as temperature, solvent, and catalyst type is critical to maximize yield and selectivity.

Purification Techniques

  • After synthesis, the crude product is purified by:
    • Recrystallization from solvents such as dichloromethane, ethyl acetate, or hexane mixtures.
    • Column chromatography using silica gel with mobile phases like dichloromethane/petroleum ether mixtures.
  • These steps ensure removal of impurities, isomeric by-products, and unreacted starting materials, yielding the compound as a pure solid suitable for further applications.
Step Reagents/Conditions Notes Yield (%)
Formation of imidoyl chloride intermediate POCl3, N,N-dimethyl-p-toluidine, toluene, 100 °C, 2.5 h Intermediate prone to hydrolysis; used directly in next step Not isolated
Cyclization with nucleophile Tos-MIC, t-BuOK, THF, -20 °C to 25 °C, 4 h One-pot annulation process 70-85
Purification Recrystallization (ethyl acetate/hexane), silica gel chromatography Removes isomer impurities and dimers -
  • The presence of the p-fluorophenyl group enhances the compound's pharmacological properties compared to unsubstituted analogs.
  • The cyclization approach allows for structural diversity by varying substituents on the aromatic ring or imidazole moiety.
  • Industrial synthesis routes focus on optimizing reaction conditions to improve yield, purity, and scalability, including the use of catalysts and controlled temperature/pressure environments.
  • The compound's preparation methods are aligned with those used for related isoindole derivatives, which have been explored for neurobehavioral disorder treatments and other biological applications.

The preparation of 2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol involves multi-step organic synthesis centered on the cyclization of imidazole-based precursors with 4-fluorobenzaldehyde or related intermediates. Key methods include the generation of reactive imidoyl chlorides and their subsequent annulation with nucleophiles under controlled conditions, followed by purification through recrystallization and chromatography. These methods yield the compound in good purity and yield, enabling its use in further biological and chemical research.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole moiety.

Scientific Research Applications

2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-(4-fluorophenyl)-5H-imidazo[2,1-a]isoindol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[2,1-a]isoindol-5-ol scaffold accommodates diverse aryl substituents, with para-halogenated phenyl groups (e.g., Cl, F) being common. Key structural analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Pharmacological Targets
Mazindol 4-Chlorophenyl C₁₆H₁₃ClN₂O 284.74 g/mol DAT, NET, SERT (anorectic activity)
2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo[...] 4-Fluorophenyl C₁₆H₁₃FN₂O 268.29 g/mol* Inferred: Similar to mazindol
NLG919 Cyclohexyl-ethyl C₁₅H₁₇N₃O 255.31 g/mol IDO1 (immunomodulatory activity)
IDO1 Inhibitors (e.g., Navoximod) Varied substituents ~C₁₇H₁₉FN₂O₂ ~306.35 g/mol IDO1 (cancer immunotherapy)

*Calculated based on molecular formula.
Sources: .

Substituent Impact :

  • Chlorine (Mazindol): The electron-withdrawing Cl group enhances binding to monoamine transporters (DAT, NET, SERT), contributing to its anorectic and stimulant effects .
  • Fluorine (Target Compound) : Fluorine’s smaller size and lower electronegativity may reduce transporter affinity compared to Cl but improve metabolic stability due to resistance to oxidative metabolism .
  • Bulkier Groups (NLG919, IDO1 Inhibitors): Modifications like cyclohexyl-ethyl or fluorinated extensions shift activity toward non-CNS targets (e.g., IDO1 inhibition for cancer therapy) .

Pharmacological Profiles

Mazindol (5-(4-Chlorophenyl))
  • Anorectic Activity: Suppresses food intake in primates with efficacy comparable to d-amphetamine .
  • Transporter Inhibition: Binds DAT (Ki = 2.8 nM), NET (Ki = 3.2 nM), and SERT (Ki = 18 nM), promoting norepinephrine/dopamine reuptake inhibition .
  • Clinical Use : Approved for obesity (1970s–1990s) and off-label narcolepsy management; withdrawn commercially but retained for compassionate use .
2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo[...]
  • Inferred Activity: Fluorine’s reduced steric hindrance may lower DAT/NET affinity but enhance selectivity for other targets. No direct anorectic data are reported; however, fluorinated analogs in this scaffold show diversified applications (e.g., antileishmanial activity in imidazo[2,1-a]isoindol-5-ol derivatives) .
NLG919 and IDO1 Inhibitors
  • NLG919: A prodrug nanoparticle component with IDO1 inhibitory activity, used in cancer nanotheranostics .
  • Navoximod : Potent IDO1 inhibitor (IC₅₀ = 72 nM) with optimized pharmacokinetics for oral dosing .

Biological Activity

2,3-Dihydro-5-(p-fluorophenyl)-5H-imidazo(2,1-a)isoindol-5-ol is a heterocyclic compound known for its unique imidazoisoindole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article explores the biological activity of this compound through a review of existing literature, including synthesis methods, mechanisms of action, and case studies.

  • Molecular Formula : C16H13FN2O
  • Molecular Weight : 268.286 g/mol
  • CAS Number : 26859-72-3
  • Density : 1.36 g/cm³
  • Boiling Point : 427.9 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Cyclization : The reaction of 4-fluorobenzaldehyde with an imidazole derivative.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that play a role in cell signaling and proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazoisoindole derivatives. For example, compounds similar to this compound have shown significant antiproliferative effects against various human tumor cell lines.

CompoundCell Line TestedGI50 (nM)
A4MCF7150
A4HeLa200
A4A549180

Antiviral Activity

Imidazo derivatives have been investigated for their antiviral properties against influenza viruses. The mechanism involves binding to viral proteins and inhibiting their function.

Case Study: Anti-influenza Activity

A study identified a related imidazo[1,2-a]pyrazine derivative that exhibited potent anti-influenza activity. This research suggests that compounds with similar structures may also possess antiviral capabilities.

CompoundEC50 (μM)CC50 (μM)SI
A42.7527.369.95
OSC0.18>100>555

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